An In-depth Technical Guide to 1-Cyclopropylnaphthalene
An In-depth Technical Guide to 1-Cyclopropylnaphthalene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Cyclopropylnaphthalene is an aromatic hydrocarbon containing a naphthalene ring substituted with a cyclopropyl group. This compound serves as a valuable building block in organic synthesis and medicinal chemistry. The unique structural and electronic properties of the cyclopropyl group, a three-membered carbocycle with significant ring strain, confer advantageous characteristics when incorporated into larger molecules.[1][2] These benefits include enhanced metabolic stability, improved potency, and modulation of physicochemical properties, making it a desirable motif in the design of novel therapeutics.[1][2][3] This guide provides a comprehensive overview of the chemical and physical properties of 1-cyclopropylnaphthalene, its synthesis, reactivity, and potential applications, with a focus on its relevance to drug discovery and development.
Chemical and Physical Properties
The properties of 1-cyclopropylnaphthalene are summarized in the table below. It is a compound that is insoluble in water but shows solubility in organic solvents such as ethanol and methylene chloride.[4]
| Property | Value | Reference |
| CAS Number | 25033-19-6 | [4][5] |
| Molecular Formula | C₁₃H₁₂ | [4][6] |
| Molar Mass | 168.23 g/mol | [4] |
| Density | 1.110 g/cm³ | [4] |
| Boiling Point | 152-154 °C (at 18 Torr) | [4] |
| Storage Condition | Sealed in dry, Room Temperature | [4] |
Synthesis of 1-Cyclopropylnaphthalene
Several synthetic routes have been developed for the preparation of 1-cyclopropylnaphthalene and its derivatives. These methods often leverage established cyclopropanation reactions or cross-coupling strategies.
Synthesis via Grignard Reagents
One common method involves the reaction of a Grignard reagent, such as cyclopropyl magnesium bromide, with a naphthalene derivative.[4] While effective, Grignard reactions are exothermic and require careful process control, which can pose safety risks.[7]
Palladium-Catalyzed Suzuki Coupling
A well-established method for forming carbon-carbon bonds is the Suzuki coupling reaction. This involves the palladium-catalyzed reaction of an aryl halide, such as 1-bromonaphthalene, with cyclopropylboronic acid.[7]
From Mannich Bases
1-Cyclopropylnaphthalene derivatives can also be synthesized through the catalytic decomposition of pyrazolines, which are themselves synthesized from the hydrochlorides of Mannich bases.[7] However, this process can suffer from low yields and the formation of undesirable side products.[7]
Corey-Chaykovsky Cyclopropanation
The Corey-Chaykovsky reaction provides an efficient method for the synthesis of cyclopropyl rings. This reaction involves a sulfur ylide reacting with an electron-deficient alkene.[8] While a direct protocol for 1-cyclopropylnaphthalene was not detailed in the searched literature, a representative protocol for a similar transformation, the synthesis of 1-cyclopropyl-2-nitronaphthalene, is provided below. This can be adapted for other naphthalene precursors.
Experimental Protocols
Representative Protocol: Corey-Chaykovsky Cyclopropanation of 2-Nitronaphthalene
This protocol is adapted from established literature procedures for the synthesis of 1-cyclopropyl-2-nitronaphthalene.[8]
Materials:
-
2-Nitronaphthalene
-
Trimethylsulfoxonium iodide
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Instrumentation:
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup (Argon or Nitrogen)
-
Apparatus for column chromatography
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve trimethylsulfoxonium iodide in anhydrous DMSO.
-
Ylide Formation: Add potassium tert-butoxide to the solution and stir to form the sulfur ylide.
-
Substrate Addition: Add 2-nitronaphthalene to the reaction mixture.
-
Reaction: Stir the mixture at room temperature until the reaction is complete (monitor by TLC).
-
Quenching: Quench the reaction by adding water.
-
Extraction: Extract the product with diethyl ether.
-
Washing: Wash the organic layer with brine.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Concentrate the solution under reduced pressure and purify the crude product by silica gel column chromatography using a hexane/ethyl acetate eluent system.
Reactivity and Applications in Drug Development
The cyclopropyl group in 1-cyclopropylnaphthalene is a key determinant of its reactivity and utility in medicinal chemistry. Cyclopropanes bearing electron-accepting groups can act as electrophiles and undergo ring-opening reactions.[9]
The incorporation of a cyclopropyl moiety into a drug candidate can offer several advantages:
-
Enhanced Potency: The rigid nature of the cyclopropyl ring can pre-organize a molecule into a conformation that is favorable for binding to its biological target, thus enhancing potency.[1][2]
-
Increased Metabolic Stability: The carbon-hydrogen bonds in a cyclopropane ring are stronger than those in alkanes, making them less susceptible to metabolic oxidation by enzymes such as cytochrome P450.[1][2] Replacing a metabolically vulnerable group, like an ethyl group, with a cyclopropyl group can significantly improve a drug's half-life.[1]
-
Modulation of Physicochemical Properties: The cyclopropyl group can be used to fine-tune properties like lipophilicity and pKa, which are critical for a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[1]
-
Reduced Off-Target Effects: By altering metabolic pathways and improving binding specificity, the cyclopropyl group can help minimize interactions with unintended biological targets, thereby reducing the potential for side effects.[1][2]
While specific biological activities for 1-cyclopropylnaphthalene have not been extensively documented in the provided search results, the broader class of cyclopropane-containing compounds has shown a wide range of activities, including antimicrobial, antiviral, and anticancer effects.[10] Similarly, naphthalene derivatives have been investigated for various biological activities, including anti-inflammatory properties.[11]
Visualizations
Caption: A generalized experimental workflow for the synthesis and purification of a 1-cyclopropylnaphthalene derivative.
Caption: Logical diagram illustrating the benefits of incorporating a cyclopropyl group into drug candidates.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. 1-Cyclopropylnaphthalene CAS 25033-19-6 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 6. 1-Cyclopropylnaphthalene | C13H12 | CID 14668693 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. EP3112334A1 - Process for manufacturing 1-cyclopropyl-naphthalenes - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. Reactivity of electrophilic cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
